Boc-OSu

描述

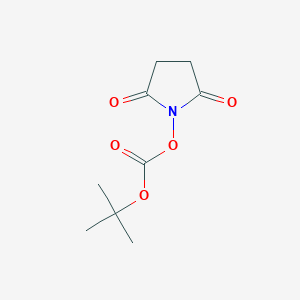

Boc-OSu is a chemical compound with the molecular formula C9H13NO5. It is commonly used in organic synthesis as a reagent for the protection of amine groups. This compound is known for its stability and reactivity, making it a valuable tool in various chemical processes.

准备方法

Synthetic Routes and Reaction Conditions

Boc-OSu can be synthesized through the reaction of tert-butyl chloroformate with N-hydroxysuccinimide in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques .

化学反应分析

Substitution Reactions

The osu (N-hydroxysuccinimide) ester group in Boc-OSu is highly reactive toward nucleophiles, enabling efficient peptide bond formation. Key reactions include:

-

Amine Acylation : this compound reacts with primary or secondary amines to form stable amides. For example:

This reaction is widely used in solid-phase peptide synthesis (SPPS) to couple amino acids .

-

Alcoholysis : In the presence of alcohols, this compound forms corresponding esters. For instance, reaction with methanol yields methyl esters:

Table 1: Reaction Yields of this compound with Nucleophiles

| Nucleophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| H-Phe-OMe | Boc-Phe-OMe | 96 | Ball milling, EtOAc/NaHCO₃ | |

| H-Leu-OBn | Boc-Leu-OBn | 90 | Ball milling, η = 1.1 μL/mg | |

| H-Pro-OBn | Boc-Pro-OBn | 97 | Ball milling, RT, 1 hr |

Deprotection Reactions

The Boc (tert-butoxycarbonyl) group is selectively cleaved under acidic conditions, enabling sequential deprotection in multi-step syntheses:

-

Acidolysis : Trifluoroacetic acid (TFA) removes the Boc group via carbamate protonation and tert-butyl cation release :

-

Base-Mediated Cleavage : In rare cases, strong bases like lithium diisopropylamide (LDA) induce rearrangements, forming α-aminoketones .

Table 2: Comparison of this compound Reactivity in Different Media

| Medium | Reaction Time | Yield (%) | Purity | Source |

|---|---|---|---|---|

| Dichloromethane | 2 hr | 85 | Moderate | |

| Ball milling | 1 hr | 96 | High | |

| EtOAc/NaHCO₃ | 1 hr | 90 | High |

Reactivity with Acylating Agents

This compound participates in tandem protection-deprotection strategies:

-

Dual Boc/Acyl Protection : Sequential use of Boc₂O and acyl chlorides allows orthogonal protection of amines. For example, this compound derivatives react with benzoyl chloride to form N-Boc-N-benzoyl compounds, which are selectively deprotected .

Stability and Side Reactions

科学研究应用

Chemical Properties and Mechanism

Boc-OSu has the molecular formula C₉H₁₃N₁O₅ and a molecular weight of 215.2 g/mol. It serves as a selective protecting group for amino functionalities, forming stable carbamates when reacted with amines in the presence of bases. This stabilization is crucial for preventing undesired reactions during peptide synthesis.

Mechanism of Action:

- Protection: this compound reacts with amines to form a covalent bond, effectively blocking reactivity.

- Deprotection: Under acidic conditions (e.g., treatment with trifluoroacetic acid), the Boc group can be removed to yield free amino acids.

Applications in Peptide Synthesis

This compound is primarily employed in solid-phase peptide synthesis (SPPS), where it enhances the efficiency and specificity of peptide assembly. Its applications include:

- Peptide Bond Formation: this compound facilitates the coupling of amino acids by reacting with their amine groups, leading to the formation of peptide bonds.

- Controlled Synthesis: The protection-deprotection strategy allows for precise control over the sequence and structure of peptides, which is critical for synthesizing complex biomolecules.

- Modifications: Researchers use this compound to introduce specific modifications into peptides, aiding in studies related to protein interactions and enzyme mechanisms.

Biological Research Applications

In biological research, this compound plays a significant role in studying various cellular processes:

- Protein Engineering: By incorporating histidine residues through this compound derivatives, researchers can investigate protein-protein interactions and enzyme activity.

- Therapeutic Development: It is used in developing peptide-based drugs that target specific biological pathways or diseases.

- Bioconjugation: this compound facilitates the conjugation of peptides to other biomolecules, enhancing their functionality in therapeutic applications.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Synthesis of Glycosylated Peptides:

- Peptide-Based Vaccines:

-

Histone Deacetylase Inhibition:

- A study explored how derivatives of this compound interact with histone deacetylases (HDACs), influencing gene expression through acetylation modulation. This application underscores its potential therapeutic implications in cancer treatment .

Industrial Applications

In the pharmaceutical industry, this compound is employed for:

- Synthesis of Therapeutics: It is used as a building block for developing peptide therapeutics that target specific diseases.

- Production of Bioconjugates: The compound aids in creating bioconjugates that enhance drug delivery systems and diagnostic agents .

作用机制

The mechanism of action of tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate involves the formation of a covalent bond with the amine group of a substrate. This reaction effectively blocks the reactivity of the amine group until the protecting group is removed through a deprotection step. The deprotection typically involves acidic or basic conditions that cleave the carbamate bond, releasing the free amine .

相似化合物的比较

Similar Compounds

Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Another reagent used for the protection of amine groups.

N-hydroxysuccinimide: Often used in conjunction with tert-butyl chloroformate for the synthesis of tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate.

Uniqueness

Boc-OSu is unique due to its high stability and reactivity, making it an efficient reagent for the protection of amine groups. Its ability to form stable carbamate derivatives under mild conditions sets it apart from other protecting reagents .

生物活性

Boc-OSu, or tert-Butyloxycarbonyl-L-lysine N-hydroxysuccinimide ester , is a synthetic derivative of the amino acid lysine, primarily used in peptide synthesis. This compound is characterized by its two tert-butyloxycarbonyl (Boc) protective groups and an N-hydroxysuccinimide (OSu) ester, which enhances its reactivity and utility in biochemical applications. Although this compound itself does not exhibit direct biological activity, it plays a critical role in synthesizing biologically active peptides that can interact with various cellular targets.

Structure and Reactivity

The structure of this compound allows it to serve as a versatile building block in peptide synthesis. The Boc groups protect the amino and carboxyl functionalities of lysine, preventing unwanted reactions during peptide chain assembly. The OSu group acts as an activated ester, facilitating efficient coupling with the amino group of another amino acid or molecule to form peptide bonds. This dual functionality makes this compound particularly valuable in the development of peptides with specific biological activities.

While this compound does not have a direct mechanism of action within biological systems, it is instrumental in generating peptides that can exert various biological effects. The OSu group reacts with free amines from other amino acids or peptide chains, forming stable amide bonds. This process can be repeated to create complex peptide structures, which may function as hormones, enzymes, or neurotransmitters depending on their sequence and conformation.

Applications in Peptide Synthesis

This compound is widely utilized in several key applications:

- Peptide Synthesis : It enables the formation of peptide bonds under mild conditions.

- Protein Modification : The activated ester allows for the modification of existing proteins by attaching functional groups to lysine side chains.

- Biochemical Research : Peptides synthesized using this compound are explored for therapeutic applications, including cancer treatment and biomarker binding.

Research Findings

Research has demonstrated that peptides synthesized from this compound can interact with specific enzymes and receptors, influencing cellular mechanisms such as histone acetylation-deacetylation pathways. This interaction is crucial for understanding protein dynamics and regulatory mechanisms within cells.

Case Study: Therapeutic Applications

In a study focused on the synthesis of glycosylated peptides using Boc strategies, researchers found that these peptides exhibited potential biological activity. The elongation of the peptide chain contributed to a stabilized conformation, enhancing their interaction with biological targets. Further studies are ongoing to explore the full range of biological activities associated with these glycosylated peptides synthesized from Boc derivatives .

Comparative Analysis

To better understand the significance of this compound in peptide synthesis compared to other similar compounds, consider the following table:

| Compound Name | Protective Groups | Reactive Group | Applications |

|---|---|---|---|

| This compound | 2 Boc groups | OSu | Peptide synthesis, protein modification |

| Fmoc-Lys | 1 Fmoc group | None | Solid-phase peptide synthesis |

| Z-Lys | 1 Z group | None | Peptide synthesis |

The comparison highlights that while other compounds like Fmoc-Lys and Z-Lys are also used in peptide synthesis, this compound's dual protection and reactivity make it particularly effective for complex biochemical applications.

属性

IUPAC Name |

tert-butyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5/c1-9(2,3)14-8(13)15-10-6(11)4-5-7(10)12/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGFSVGZCYYHLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065361 | |

| Record name | 2,5-Pyrrolidinedione, 1-[[(1,1-dimethylethoxy)carbonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-12-3 | |

| Record name | Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13139-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, 1,1-dimethylethyl 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Pyrrolidinedione, 1-[[(1,1-dimethylethoxy)carbonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl succinimido carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。